molecular formula C22H20F3NO5 B1456449 Flometoquin CAS No. 875775-74-9

Flometoquin

Cat. No.: B1456449
CAS No.: 875775-74-9
M. Wt: 435.4 g/mol
InChI Key: FMPFURNXXAKYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flometoquin is a useful research compound. Its molecular formula is C22H20F3NO5 and its molecular weight is 435.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Flometoquin, also known as this compound [ISO], is primarily targeted at the mitochondrial complex III . This complex plays a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to drive the synthesis of adenosine triphosphate (ATP), an essential energy source for many chemical reactions in the cell .

Mode of Action

This compound interacts with its target, the mitochondrial complex III, by inhibiting the electron transport at the Qi site . This inhibition disrupts the normal function of the electron transport chain, leading to a decrease in ATP production . As a result, the energy-dependent processes in the cell are affected, leading to the death of the organism .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the electron transport chain in the mitochondria . By inhibiting the mitochondrial complex III, this compound disrupts the normal flow of electrons through this chain . This disruption leads to a decrease in the proton gradient across the mitochondrial membrane, which in turn affects the synthesis of ATP . The downstream effects include a decrease in energy availability for various cellular processes, leading to cell death .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of energy production within the cell . By inhibiting the mitochondrial complex III, this compound causes a decrease in ATP synthesis . This lack of ATP disrupts energy-dependent cellular processes, leading to cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that this compound has been developed in Japan for control of mainly small sucking insects , suggesting that it may be particularly effective in environments where these pests are prevalent.

Biochemical Analysis

Biochemical Properties

Flometoquin plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It primarily targets the mitochondrial complex III electron transport chain, specifically inhibiting the Qi site of the cytochrome bc1 complex . This inhibition disrupts electron transport and respiration, leading to the death of the target insect pests . Additionally, this compound has shown binding affinity to acetylcholinesterase (AChE), suggesting that AChE might play a critical role in its toxic action .

Cellular Effects

This compound exerts its effects on various types of cells and cellular processes. It influences cell function by disrupting mitochondrial electron transport, leading to a decrease in ATP production and subsequent cell death . This disruption affects cell signaling pathways and gene expression, ultimately impairing cellular metabolism. The compound’s impact on acetylcholinesterase activity further affects neurotransmission in target pests .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It inhibits the Qi site of the cytochrome bc1 complex in the mitochondrial electron transport chain, blocking electron transfer and energy production . Additionally, this compound’s binding affinity to acetylcholinesterase suggests that it may inhibit this enzyme, further contributing to its insecticidal action . These interactions lead to changes in gene expression and cellular metabolism, ultimately resulting in the death of the target pests.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability, with a hydrolysis half-life of 2.0 days at pH 4 and 11 days at pH 7 . Its photodegradation half-life in water is approximately 0.46 to 0.47 days . Long-term effects on cellular function have been observed, with this compound maintaining its insecticidal activity for up to 14 to 20 days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively controls target pests without causing significant adverse effects on non-target organisms . At higher doses, this compound can exhibit toxic effects, including acute oral and dermal toxicity in rats . The compound’s acute oral LD50 value in rats ranges from 50 to 300 mg/kg, while its acute dermal LD50 value is 933 mg/kg .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It primarily targets the mitochondrial electron transport chain, inhibiting the Qi site of the cytochrome bc1 complex . This inhibition disrupts electron transport and energy production, leading to the death of the target pests. Additionally, this compound’s interaction with acetylcholinesterase suggests that it may affect neurotransmission and other metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It exhibits good solubility in organic solvents such as dichloromethane and acetone, facilitating its distribution within the target organisms . The compound’s localization and accumulation within cells are influenced by its interactions with specific transporters and binding proteins .

Subcellular Localization

This compound’s subcellular localization is primarily within the mitochondria, where it exerts its inhibitory effects on the electron transport chain . The compound’s targeting signals and post-translational modifications direct it to the mitochondrial inner membrane, where it binds to the Qi site of the cytochrome bc1 complex . This localization is crucial for its insecticidal activity, as it disrupts energy production and leads to cell death.

Properties

IUPAC Name

[2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-yl] methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3NO5/c1-5-17-13(3)20(30-21(27)28-4)16-11-19(12(2)10-18(16)26-17)29-14-6-8-15(9-7-14)31-22(23,24)25/h6-11H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPFURNXXAKYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C2C=C(C(=CC2=N1)C)OC3=CC=C(C=C3)OC(F)(F)F)OC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401024253
Record name Flometoquin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401024253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875775-74-9
Record name Flometoquin [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875775749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flometoquin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401024253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)-4-quinolyl methyl carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLOMETOQUIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81MJV05R9E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Dimethylformamide (980 ml) and 98 g of 2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)quinolin-4(1H)-one were charged into a 2000-ml glass flask equipped with a stirring device, a thermometer, a reflux condenser, and a calcium chloride tube under a nitrogen atmosphere, and the temperature of the contents of the flask was cooled to 15° C. A 55% sodium hydride (18.2 g) was added thereto, and a reaction was allowed to proceed at 15 to 20° C. for one hr. Methyl chloroformate (32.1 g) was added dropwise into the reaction solution, and a reaction was allowed to proceed at room temperature for one hr. The reaction mixture was poured into 5 L of ice-water contained in the a 10-L plastic container, and the mixture was stirred at room temperature for two hr. The precipitated solid was collected by filtration through a suction filter and was washed with water and n-hexane. The solid was dried under the reduced pressure to give 2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)quinolin-4-yl methyl carbonate (103.3 g, yield: 91.4%). The results of 1H-NMR analysis showed that the compound thus obtained was No. 120 described in a brochure of International Publication No. 2006/013896.
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
32.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
5 L
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Dimethylacetamide (694 ml), 35.2 g of sodium t-butoxide, and 131 g of 2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)quinolin-4(1H)-one were added into a 1000-ml glass flask equipped with a stirring device, a thermometer, and a reflux condenser under a nitrogen atmosphere, and the mixture was stirred at room temperature. Methyl chloroformate (34.4 g) was added dropwise thereto, and a reaction was allowed to proceed at room temperature for one hr. The reaction mixture was poured into 1735 ml of water contained in a 5-L plastic container, and the mixture was stirred at room temperature for two hr. The precipitated solid was collected by filtration through a suction filter and was washed with water. The solid was dried under the reduced pressure to give 2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)quinolin-4-yl methyl carbonate (149.5 g, yield: 98.8%). The results of 1H-NMR analysis showed that the compound thus obtained was No. 120 described in a brochure of International Publication No. 2006/013896.
Quantity
694 mL
Type
reactant
Reaction Step One
Quantity
35.2 g
Type
reactant
Reaction Step One
Quantity
131 g
Type
reactant
Reaction Step One
Quantity
34.4 g
Type
reactant
Reaction Step Two
Name
Quantity
1735 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Toluene (810 ml), 90 ml of dimethyl acetamide, 113.2 g of 2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)quinolin-4(1H)-one, and 4.8 g of tetrabutylammonium bromide were added to a glass vessel equipped with a stirring device, a thermometer, and a reflux condenser and having a volume of 3000 ml, and the mixture was stirred at room temperature. A 48% aqueous sodium hydroxide solution (50 g) was added dropwise thereto at 30 to 35° C., and the mixture was stirred at the same temperature for one hr. After cooling to 10 to 15° C., 34 g of methyl chloroformate was added dropwise, and a reaction was allowed to proceed at the same temperature for one hr. Water was added to the reaction solution. After washing, toluene was removed by evaporation, and the precipitated solid was collected by a suction filter. The solid was dried in vacuo to give 2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)quinolin-4-yl methyl carbonate (128 g, yield 98%). It was confirmed from the results of measurement of 1H-NMR that the compound thus obtained was a compound of No. 120 described in WO2006/013896 (patent document 1).
Quantity
810 mL
Type
reactant
Reaction Step One
Quantity
113.2 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
catalyst
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
34 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Methylene chloride (1000 ml), 160 ml of dimethyl acetamide, 113.2 g of 2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)quinolin-4(1H)-one, and 4.8 g of tetrabutylammonium bromide were added to a glass vessel equipped with a stirring device, a thermometer, and a reflux condenser and having a volume of 3000 ml, and the mixture was stirred at room temperature. A 48% aqueous sodium hydroxide solution (50 g) was added dropwise at 25 to 30° C., and the mixture was stirred at the same temperature for one hr. After cooling to 10 to 15° C., 34 g of methyl chloroformate was added dropwise, and a reaction was allowed to proceed at the same temperature for one hr. Water was added to the reaction solution for washing. Methylene chloride was removed by evaporation, 990 ml of methanol was added to the residue, and the mixture was heated to dissolve the residue in methanol. Water (660 ml) was added dropwise thereto to precipitate crystals, and the precipitated solid was collected by a suction filter. The solid was dried in vacuo to give 2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)quinolin-4-yl methyl carbonate (124.4 g, yield 95.2%). It was confirmed from the results of measurement of 1H-NMR that the compound thus obtained was a compound of No. 120 described in WO2006/013896 (patent document 1).
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
113.2 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
catalyst
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
34 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flometoquin
Reactant of Route 2
Reactant of Route 2
Flometoquin
Reactant of Route 3
Reactant of Route 3
Flometoquin
Reactant of Route 4
Reactant of Route 4
Flometoquin
Reactant of Route 5
Flometoquin
Reactant of Route 6
Reactant of Route 6
Flometoquin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.